2,3-Dichloro-4-nitroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

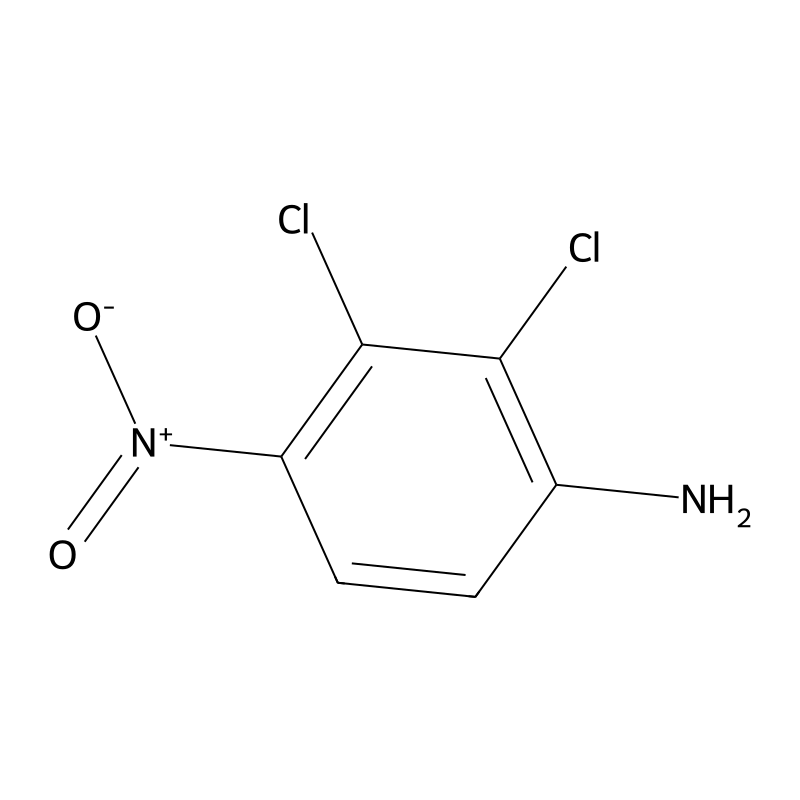

2,3-Dichloro-4-nitroaniline is an organic compound with the chemical formula C₆H₄Cl₂N₂O₂ and a molecular weight of 207.01 g/mol. Its structure features a benzene ring substituted with two chlorine atoms at the 2 and 3 positions, a nitro group (NO₂) at the 4 position, and an amino group (NH₂) directly attached to the ring. This compound is categorized as a dichloroaniline derivative and is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals .

There is no current research available on the mechanism of action of 2,3-DC4NA.

- Potential toxicity: Chlorine and nitro groups can be harmful if ingested or inhaled.

- Skin and eye irritant: Similar to other nitroaromatic compounds, 2,3-DC4NA might irritate skin and eyes upon contact.

- Chemical Intermediate: Due to its structure, 2,3-Dichloro-4-nitroaniline possesses functional groups commonly used as precursors in organic synthesis. It's possible researchers might utilize it as a starting material for the preparation of more complex molecules. However, specific examples of such applications are not documented in readily available scientific literature.

- Material Science Investigations: The nitro and chloro substituents on the aromatic ring can influence material properties. Some scientific research might explore the use of 2,3-Dichloro-4-nitroaniline in the development of novel materials with specific functionalities. However, again, there's a lack of publicly available data on this specific application.

Difficulties in Finding Information:

- Limited Commercial Availability: Unlike its close relative, 2,6-Dichloro-4-nitroaniline (a fungicide), 2,3-Dichloro-4-nitroaniline is not a commercially available chemical. This limits its use in widespread research efforts.

- Newer Compound: Scientific literature search engines often prioritize well-established research areas. 2,3-Dichloro-4-nitroaniline might be a relatively new compound, and research on its properties and applications might still be in its early stages.

Finding Further Information:

- Chemical Databases: Resources like PubChem () provide basic information on the structure and properties of 2,3-Dichloro-4-nitroaniline. These databases might offer links to relevant scientific studies, although the volume of information might be limited.

- Patent Literature: Scientific discoveries are sometimes first disclosed in patents. Searching patent databases with keywords like "2,3-Dichloro-4-nitroaniline" and "synthesis" or "application" might reveal research efforts utilizing this compound.

The primary reaction for synthesizing 2,3-dichloro-4-nitroaniline involves the nitration of 2,3-dichloroaniline using a mixture of nitric acid and sulfuric acid. The general reaction can be represented as follows:

This reaction occurs under controlled conditions to ensure a high yield of the desired product .

The synthesis of 2,3-dichloro-4-nitroaniline typically involves a two-step process:

- Nitration: The initial step involves nitrating 2,3-dichloroaniline using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to prevent over-nitration.

- Ammonolysis: Following nitration, ammonolysis can occur under high-temperature conditions using ammoniacal liquor in an organic solvent to yield the target compound .

This method is noted for its simplicity and higher yields compared to alternative synthesis routes.

2,3-Dichloro-4-nitroaniline has potential applications in several areas:

- Pharmaceuticals: It may serve as an intermediate in the synthesis of various pharmaceutical agents.

- Agricultural Chemicals: The compound could be utilized in developing pesticides or herbicides due to its biological activity.

- Dyes and Pigments: Its unique structure allows for possible use in dye formulations.

Research into these applications continues to evolve as more is understood about its properties and interactions .

Several compounds share structural similarities with 2,3-dichloro-4-nitroaniline. Below is a comparison highlighting their unique features:

These compounds provide insight into the diverse chemical behavior exhibited by nitroanilines and their derivatives.